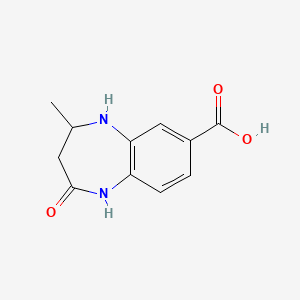

![molecular formula C17H19NO5S B2713137 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1396717-47-7](/img/structure/B2713137.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a sulfonamide group, which is known for its wide range of medicinal applications, including antibacterial activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR and mass spectrometry . The compound’s solubility, melting point, and other properties would need to be experimentally determined.Applications De Recherche Scientifique

Mixed-ligand Copper(II)-sulfonamide Complexes

This study discusses the synthesis and characterization of copper(II)-sulfonamide complexes and their interactions with DNA, demonstrating the role of sulfonamide derivatives in facilitating DNA binding and cleavage. These complexes have shown anticancer activity, suggesting their potential application in cancer research and treatment (González-Álvarez et al., 2013).

Sulfonamides as COX-2 Inhibitors

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, highlighting the significance of sulfonamide derivatives in the development of anti-inflammatory drugs. The introduction of a fluorine atom enhanced COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).

Hypoglycemic Agents

A study on the synthesis of 1,4,3-benzoxathiazine-4,4-dioxides from 2-hydroxybenzenesulfonamides illustrates the potential of sulfonamide derivatives in the development of hypoglycemic agents, which could have implications for diabetes treatment (Suzue & Irikura, 1968).

Zinc Phthalocyanine Derivatives

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated their high singlet oxygen quantum yield. These properties make them promising candidates for use in photodynamic therapy for cancer treatment, showcasing the application of sulfonamide derivatives in medicinal chemistry (Pişkin et al., 2020).

Nitrobenzenesulfonamides as Cytotoxic Agents

Nitrobenzenesulfonamide derivatives were evaluated for their selective cytotoxicity against hypoxic cancer cells, revealing the potential of sulfonamide compounds in targeted cancer therapies (Saari et al., 1991).

Mécanisme D'action

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

The future directions for this compound would likely involve further studies to determine its potential medicinal applications. This could include in vitro and in vivo studies to determine its efficacy and safety profile. Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-12-4-3-5-14(8-12)24(20,21)18-10-17(2,19)13-6-7-15-16(9-13)23-11-22-15/h3-9,18-19H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTNHJQTEQINBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

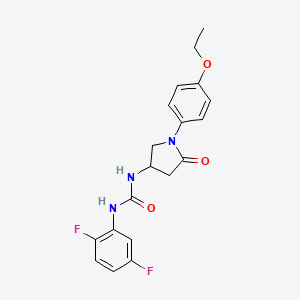

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)

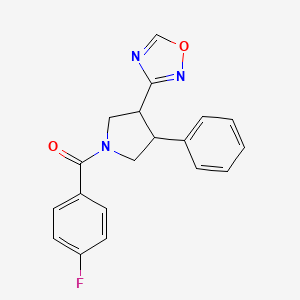

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)

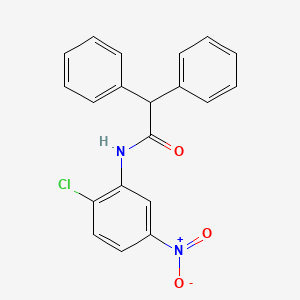

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2713063.png)

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)

![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)

![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide](/img/structure/B2713075.png)

![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)